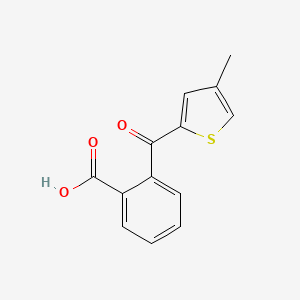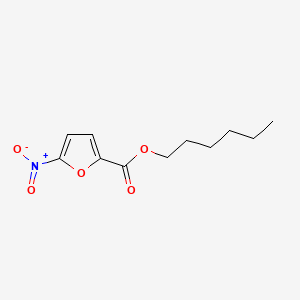![molecular formula C23H38O2 B12042942 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol CAS No. 89838-23-3](/img/structure/B12042942.png)
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and a heptadec-10-enyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with a heptadec-10-enyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of catechol, followed by the addition of the heptadec-10-enyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups at positions 1 and 4.
Catechol (benzene-1,2-diol): Lacks the heptadec-10-enyl group.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at positions 1 and 3.
Uniqueness
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol is unique due to the presence of the long heptadec-10-enyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
89838-23-3 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h7-8,17,19-20,24-25H,2-6,9-16,18H2,1H3/b8-7- |
InChIキー |
FNLMCNKPGGHKQL-FPLPWBNLSA-N |
異性体SMILES |
CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)O |
正規SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)





![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
